Ldha-IN-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ldha-IN-5 is a small molecule inhibitor specifically targeting lactate dehydrogenase A (LDHA). LDHA is an enzyme that plays a crucial role in the glycolysis pathway, converting pyruvate to lactate. Inhibiting LDHA can disrupt this metabolic pathway, making this compound a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ldha-IN-5 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity towards LDHA.

Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput screening to identify the most efficient conditions .

Análisis De Reacciones Químicas

Types of Reactions

Ldha-IN-5 primarily undergoes:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Various substitution reactions can be employed to introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Aplicaciones Científicas De Investigación

Ldha-IN-5 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of LDHA and its effects on metabolic pathways.

Biology: Helps in understanding the role of LDHA in cellular metabolism and its implications in cancer biology.

Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in tumors that exhibit high glycolytic activity.

Industry: Utilized in the development of diagnostic assays and as a lead compound in drug discovery programs.

Mecanismo De Acción

Ldha-IN-5 exerts its effects by binding to the active site of LDHA, inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to lactate, disrupting the glycolytic pathway. The compound’s molecular targets include key residues in the active site of LDHA, and its action leads to an accumulation of pyruvate and a decrease in lactate production. This metabolic disruption can induce cell death in cancer cells that rely heavily on glycolysis for energy production .

Comparación Con Compuestos Similares

Similar Compounds

Compound 6: Another LDHA inhibitor identified through virtual screening and molecular dynamics simulations.

FX11: A well-known LDHA inhibitor that has been studied extensively for its anti-cancer properties.

Nedosiran: A compound that reduces LDHA levels via RNA interference, used in the treatment of hyperoxaluria.

Uniqueness of Ldha-IN-5

This compound stands out due to its high specificity and binding affinity towards LDHA. Unlike some other inhibitors, it has shown promising results in preclinical studies, demonstrating significant inhibition of tumor growth with minimal toxicity .

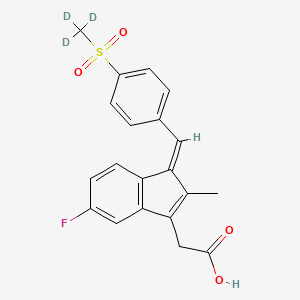

Propiedades

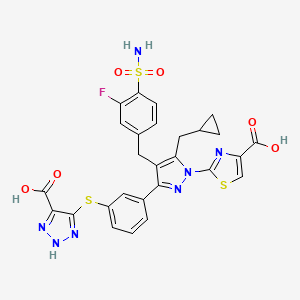

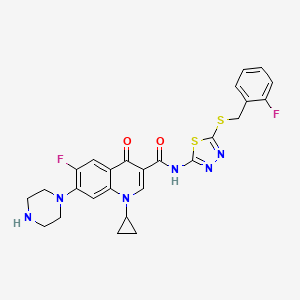

Fórmula molecular |

C27H22FN7O6S3 |

|---|---|

Peso molecular |

655.7 g/mol |

Nombre IUPAC |

2-[3-[3-[(5-carboxy-2H-triazol-4-yl)sulfanyl]phenyl]-5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C27H22FN7O6S3/c28-18-9-14(6-7-21(18)44(29,40)41)8-17-20(10-13-4-5-13)35(27-30-19(12-42-27)25(36)37)33-22(17)15-2-1-3-16(11-15)43-24-23(26(38)39)31-34-32-24/h1-3,6-7,9,11-13H,4-5,8,10H2,(H,36,37)(H,38,39)(H2,29,40,41)(H,31,32,34) |

Clave InChI |

HESBKZYQLSNUJF-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC(=CC=C4)SC5=NNN=C5C(=O)O)CC6=CC(=C(C=C6)S(=O)(=O)N)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)

![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)